molecular formula C12H17NO B2864067 2-[(3,5-Dimethylphenyl)amino]cyclobutan-1-ol CAS No. 2145705-11-7

2-[(3,5-Dimethylphenyl)amino]cyclobutan-1-ol

Cat. No. B2864067
CAS RN: 2145705-11-7
M. Wt: 191.274
InChI Key: QBSKZMSGKOVLCQ-UHFFFAOYSA-N
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Description

“2-[(3,5-Dimethylphenyl)amino]cyclobutan-1-ol” is a chemical compound with a complex structure. It is related to the class of compounds known as cyclobutanes, which are cyclic hydrocarbons . The compound has a four-membered cyclobutane ring, which is known to be associated with strain and unique reactivity . The molecule also contains a dimethylphenyl group and an amino group attached to the cyclobutane ring .


Molecular Structure Analysis

The molecular structure of “2-[(3,5-Dimethylphenyl)amino]cyclobutan-1-ol” is characterized by a four-membered cyclobutane ring with a dimethylphenyl group and an amino group attached to it . Cyclobutane rings are known to exist in a puckered conformation due to the strain associated with the small ring size . The presence of the dimethylphenyl and amino groups likely influences the overall conformation and properties of the molecule.


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-[(3,5-Dimethylphenyl)amino]cyclobutan-1-ol” would be influenced by its molecular structure. The cyclobutane ring, the dimethylphenyl group, and the amino group would all contribute to the molecule’s properties .

Future Directions

The study and synthesis of cyclobutane derivatives like “2-[(3,5-Dimethylphenyl)amino]cyclobutan-1-ol” are areas of ongoing research. These compounds have unique structures and properties that make them interesting targets for synthesis and study . Future research may focus on developing new synthesis methods, studying the reactivity of these compounds, and exploring their potential applications.

properties

IUPAC Name

2-(3,5-dimethylanilino)cyclobutan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-8-5-9(2)7-10(6-8)13-11-3-4-12(11)14/h5-7,11-14H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBSKZMSGKOVLCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC2CCC2O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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